cis-beta-Farnesene
Overview
Description
cis-beta-Farnesene: is an acyclic sesquiterpene hydrocarbon with the molecular formula C15H24 . It is one of the stereoisomers of beta-farnesene, characterized by the presence of a double bond in the cis configuration. This compound is naturally found in various plants and is known for its role in plant defense mechanisms, particularly as a pheromone in certain insects.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Biosynthesis: cis-beta-Farnesene can be synthesized biologically using genetically engineered microorganisms such as .
Chemical Synthesis: The chemical synthesis of this compound involves the cyclization of farnesyl pyrophosphate using specific enzymes or catalysts that favor the formation of the cis isomer.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-beta-Farnesene can undergo oxidation reactions to form various oxygenated derivatives.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: this compound can participate in substitution reactions where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution under mild conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst at room temperature.
Substitution: Halogens such as chlorine or bromine in the presence of a suitable solvent like carbon tetrachloride.
Major Products Formed:
Oxidation: Oxygenated derivatives such as alcohols, aldehydes, and ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated farnesene derivatives.
Scientific Research Applications
cis-beta-Farnesene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various complex organic molecules.
Biology: In biological research, this compound is studied for its role in plant-insect interactions.
Medicine: Research has shown that this compound possesses anti-inflammatory and antimicrobial properties.
Industry: this compound is used in the production of fragrances and flavors due to its pleasant aroma.
Mechanism of Action
The mechanism of action of cis-beta-Farnesene involves its interaction with specific molecular targets and pathways:
Plant Defense: In plants, this compound is produced in response to herbivore attack.
Insect Pheromone: As a pheromone, this compound binds to specific receptors in insects, influencing their behavior.
Anti-inflammatory and Antimicrobial Effects: The anti-inflammatory and antimicrobial effects of this compound are attributed to its ability to modulate various signaling pathways in cells.
Comparison with Similar Compounds
cis-beta-Farnesene is unique compared to other similar compounds due to its specific configuration and biological activity. Similar compounds include:
trans-beta-Farnesene: This isomer has a different configuration of the double bond and exhibits different biological activities.
alpha-Farnesene: Another isomer with distinct chemical and biological properties.
Bisabolene: A cyclic sesquiterpene with similar structural features but different functional properties.
Properties
IUPAC Name |
(6Z)-7,11-dimethyl-3-methylidenedodeca-1,6,10-triene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-6-14(4)10-8-12-15(5)11-7-9-13(2)3/h6,9,12H,1,4,7-8,10-11H2,2-3,5H3/b15-12- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNRRGGBADWTMC-QINSGFPZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=C)C=C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C\CCC(=C)C=C)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017764 | |
Record name | (6Z)-beta-Farnesene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28973-97-9 | |
Record name | (Z)-β-Farnesene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28973-97-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Farnesene, (6Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028973979 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (6Z)-beta-Farnesene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .BETA.-FARNESENE, (6Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7F9BVF1UR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of cis-beta-farnesene in the context of aroma and flavor?
A1: this compound contributes significantly to the aroma profile of several plants. Research has identified it as a key aroma compound in Changpo (Acorus calamus var. angustatus Bess) leaves. [] Similarly, in Hallabong (a type of citrus fruit), this compound, along with citronellal and citronellyl acetate, are considered character impact odorants. [] These findings highlight its importance in shaping the sensory perception of these plants.
Q2: How does the chemical composition of this compound contribute to its aroma?
A2: While specific details on how the structure of this compound interacts with olfactory receptors are not provided in the provided research, its volatile nature allows it to easily reach olfactory receptors in the nose. The presence of the conjugated double bonds likely influences its interaction with these receptors, leading to the perception of its characteristic aroma.
Q3: What analytical techniques are commonly employed to identify and quantify this compound in plant extracts?
A4: Gas chromatography coupled with mass spectrometry (GC-MS) is widely used to analyze the volatile components of plant extracts, including this compound. [, , ] This technique allows for the separation and identification of individual compounds based on their mass-to-charge ratios. Furthermore, aroma extract dilution analysis (AEDA) and sniffing tests coupled with gas chromatography-olfactometry are employed to determine the aroma potency and characteristics of volatile compounds like this compound. [, ]
Q4: What are the primary sources and extraction methods for obtaining this compound?
A5: this compound is found in various plant sources, with the provided research highlighting its presence in Echinops grijisii roots, Changpo leaves, various potato varieties, Matricaria chamomilla, and Citrus Hallabong peel oil. [, , , , ] Hydrodistillation appears to be a common method for extracting essential oils rich in this compound from these plants. [, ]
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